1,2-Dimethylimidazo[1,2-a]pyridin-4-ium;iodide
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Overview
Description
1,2-Dimethylimidazo[1,2-a]pyridin-4-ium;iodide is a heterocyclic organic compound. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their wide range of applications in medicinal chemistry and material science . This compound is particularly interesting due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 1,2-Dimethylimidazo[1,2-a]pyridin-4-ium;iodide typically involves the alkylation of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of imidazo[1,2-a]pyridine with methyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1,2-Dimethylimidazo[1,2-a]pyridin-4-ium;iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles like chloride or bromide.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, bases like potassium carbonate, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,2-Dimethylimidazo[1,2-a]pyridin-4-ium;iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethylimidazo[1,2-a]pyridin-4-ium;iodide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
1,2-Dimethylimidazo[1,2-a]pyridin-4-ium;iodide can be compared with other similar compounds such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
2-Methylimidazo[1,2-a]pyridine: Used in the synthesis of various heterocyclic compounds.
1,4-Dimethylpyridinium iodide: Used in the synthesis of fluorescent probes for biological imaging.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1,2-dimethylimidazo[1,2-a]pyridin-4-ium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N2.HI/c1-8-7-11-6-4-3-5-9(11)10(8)2;/h3-7H,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDCVEHMUBGBGV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+]2=CC=CC=C2N1C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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